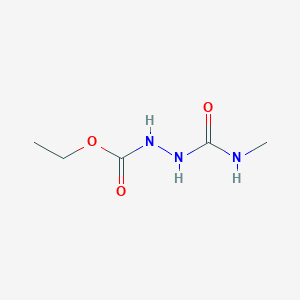

ethyl N-(methylcarbamoylamino)carbamate

Descripción

Propiedades

IUPAC Name |

ethyl N-(methylcarbamoylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3/c1-3-11-5(10)8-7-4(9)6-2/h3H2,1-2H3,(H,8,10)(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAVAJIEMAZADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340951 | |

| Record name | ST51038342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13482-66-1 | |

| Record name | ST51038342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Workflow

The synthesis begins with the reaction of diphenyl carbonate and methylamine in a continuous-flow reactor. Methylamine and diphenyl carbonate are introduced at a molar ratio of 0.8:1 to 1:1 in a liquid-phase reaction at 20–80°C, generating phenyl-N-methyl urethane and phenol. The intermediate phenyl-N-methyl urethane undergoes thermolysis in a second reactor at 180–220°C under reduced pressure (200 mmHg to ambient), decomposing into phenol and methyl isocyanate. A partial condensation step separates methyl isocyanate vapor from residual phenyl-N-methyl urethane, which is recycled.

In the final step, methyl isocyanate reacts with a substituted amine or alcohol (e.g., ethanolamine) in an inert solvent (e.g., acetonitrile) at 0–50°C in the presence of a base catalyst (e.g., triethylamine). This forms ethyl N-(methylcarbamoylamino)carbamate with a reported molar yield exceeding 98%.

Key Parameters:

-

Residence Time : 0.5–8 hours in the final reactor.

-

Catalyst : Base catalysts (e.g., B-type catalysts, unspecified in patents).

-

Solvent Recovery : Inert solvents are recycled post-crystallization.

Carbamoyl Chloride Alkylation Method

Synthesis via Ethylmethylcarbamoyl Chloride

An alternative route involves ethylmethylcarbamoyl chloride as the electrophilic agent. In this method, ethylmethylcarbamoyl chloride reacts with a primary amine (e.g., ethylamine) in a nitrile solvent (e.g., acetonitrile) under heated conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carbamoyl chloride, displacing chloride and forming the carbamate bond.

Isolation and Purification:

-

The crude product is cooled to ambient temperature, extracted with chlorinated solvents (e.g., dichloromethane), and concentrated under vacuum.

-

Recrystallization from ethanol/water mixtures yields >95% purity.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Advantages and Limitations

-

Three-Step Process :

-

Carbamoyl Chloride Method :

Industrial Production Considerations

Continuous vs. Batch Processing

The three-step continuous process is favored for large-scale production due to its high throughput (23.8 kg/hour in patent examples) and reduced downtime . In contrast, the carbamoyl chloride method is better suited for small-scale synthesis where reagent costs are less prohibitive.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate moiety undergoes base-catalyzed hydrolysis to yield methylurea derivatives:

textEthyl N-(methylcarbamoylamino)carbamate + NaOH → Methylcarbamoylamine + CO₂ + Ethanol

Cyclization with Azides

Reaction with sodium azide generates tetrazole derivatives via a [3+2] cycloaddition mechanism:

textEthyl N-(methylcarbamoylamino)carbamate + NaN₃ → Ethyl tetrazolylcarbamate + NH₃

Conditions :

Mechanistic Insights

The reactivity aligns with concerted six-membered transition states observed in carbamate systems :

-

Nucleophilic attack by the amine nitrogen on the carbonyl carbon of CO₂/isocyanate.

-

Proton transfer mediated by adjacent amine groups or solvent molecules lowers activation energy (ΔG‡ ~31 kcal/mol in water) .

Key intermediates :

-

Zwitterionic carbamate (1,6-zwitterion) stabilized by hydrogen bonding

-

Tetrahedral transition state with partial C–N bond formation (Wiberg index: 1.1)

Stability and Degradation

Aplicaciones Científicas De Investigación

Ethyl N-(methylcarbamoylamino)carbamate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a model compound for studying carbamate-based drugs.

Industry: Used in the production of various chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of ethyl N-(methylcarbamoylamino)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by forming stable carbamate esters, which can inhibit enzyme activity or alter protein function. The pathways involved include the formation of carbamate-protein adducts and the subsequent inhibition of enzymatic activity .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs include:

- Ethyl carbamate (urethane) : Simplest carbamate with an ethyl-O–CO–NH₂ structure.

- Vinyl carbamate : Contains a vinyl group (CH₂=CH–) instead of ethyl, enhancing reactivity.

- Ethyl N-(cyanoacetyl)carbamate: Features a cyanoacetyl substituent ().

- Methyl N-(3-amino-2-methylphenyl)carbamate: Aromatic substitution with methyl and amino groups ().

Substituent Impact :

- Ethyl vs. Vinyl Groups: Vinyl carbamate’s unsaturated bond increases electrophilicity, leading to higher carcinogenic potency compared to ethyl carbamate .

- Methylcarbamoyl vs.

Physical Properties :

Toxicity and Carcinogenicity

- Ethyl carbamate: Classified as IARC Group 2A (probably carcinogenic), with synergistic effects in alcoholic beverages .

- Vinyl carbamate: 10–50× more carcinogenic than ethyl carbamate in murine models; induces lung adenomas and liver tumors .

- Ethyl N-(cyanoacetyl)carbamate: Causes skin/eye irritation (H315, H319) and acute oral toxicity (H302) .

Mechanistic Insights :

- Metabolic activation of vinyl carbamate generates reactive epoxides, while ethyl carbamate’s toxicity involves ethanol synergism and macromolecular adduct formation .

Actividad Biológica

Ethyl N-(methylcarbamoylamino)carbamate is a compound that has garnered attention for its biological activity, especially in the context of enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant case studies.

Ethyl N-(methylcarbamoylamino)carbamate belongs to the class of carbamate compounds, which are known for their ability to interact with various biological targets. The compound acts primarily by forming stable carbamate esters that inhibit enzyme activity or alter protein function. This interaction often leads to the formation of carbamate-protein adducts, which can significantly impact enzymatic pathways .

Key Mechanisms:

- Enzyme Inhibition: Ethyl N-(methylcarbamoylamino)carbamate inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This effect is similar to that observed with other carbamates, which can disrupt normal neurotransmission, potentially resulting in neuromuscular and central nervous system (CNS) symptoms .

- Reversible Binding: Unlike organophosphates, carbamates like this compound form reversible complexes with AChE, allowing for a quicker recovery from toxicity compared to permanent inhibitors .

Biological Activity and Effects

The biological activity of ethyl N-(methylcarbamoylamino)carbamate has been studied in various contexts, including its effects on neurological functions and potential therapeutic uses.

Toxicological Studies

Toxicological assessments indicate that exposure to carbamates can lead to various adverse effects on health:

| Type of Carbamate | Animal Model | Dosing | Observed Effects |

|---|---|---|---|

| Ethyl N-(methylcarbamoylamino)carbamate | Rat | 10 mg/kg | Neurological impairment; enzyme inhibition |

| Carbaryl | Rat | 10-30 mg/kg | Altered hormone levels; testicular damage |

| Bendiocarb | Rabbit | 5 mg/kg | Hemorrhagic effects on liver; renal damage |

These studies illustrate the compound's potential for inducing toxic effects similar to other carbamates, particularly concerning reproductive and neurological health .

Case Studies and Research Findings

Recent research has highlighted the broader implications of carbamate exposure on human health:

- Neurological Impact: A study indicated that low doses of carbamates could disrupt neuromuscular transmission, leading to symptoms such as muscle weakness and respiratory distress. These findings emphasize the need for careful monitoring of carbamate exposure in agricultural settings .

- Reproductive Health: Research has shown that exposure to certain carbamates can lead to hormonal imbalances and reproductive toxicity. For instance, studies conducted on rats demonstrated a decrease in testosterone levels and alterations in germ cell populations following exposure to carbaryl .

- Therapeutic Potential: Interestingly, some studies suggest that the structural motif of the carbamate group can enhance the biological activity of pharmacologically active compounds. This characteristic opens avenues for developing new drugs that utilize the unique properties of carbamates in targeting specific diseases .

Q & A

Basic: What are the established synthetic routes for ethyl N-(methylcarbamoylamino)carbamate, and what factors influence reaction efficiency?

Methodological Answer:

Synthesis of carbamate derivatives typically involves reactions between amines and carbonates or isocyanates. For ethyl N-(methylcarbamoylamino)carbamate, a two-step approach may be employed:

- Step 1: React methylamine with a carbonyl source (e.g., dimethyl carbonate) to form methylcarbamoyl intermediate.

- Step 2: Introduce ethyl carbamate via nucleophilic substitution or condensation.

Key factors influencing efficiency include: - Catalyst selection (e.g., Lewis acids for accelerating carbamate formation) .

- Solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity) .

- Temperature control (excessive heat may degrade intermediates) .

Validation via NMR and mass spectrometry is critical to confirm structural integrity .

Basic: What analytical techniques are most effective for quantifying ethyl N-(methylcarbamoylamino)carbamate in complex matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile derivatives. Derivatization with BSTFA enhances detectability .

- High-Performance Liquid Chromatography (HPLC): Pair with UV/Vis or fluorescence detectors for non-volatile forms. C18 columns and gradient elution (water/acetonitrile) improve resolution .

- Solid-Phase Microextraction (SPME): Pre-concentrates trace amounts in biological or environmental samples .

Calibration curves using isotopically labeled internal standards (e.g., ¹³C-ethyl carbamate) reduce matrix interference .

Advanced: How can computational chemistry methods predict the reactivity or biological interactions of ethyl N-(methylcarbamoylamino)carbamate?

Methodological Answer:

- Density Functional Theory (DFT): Calculate molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the carbamate group’s electron-withdrawing nature affects reactivity .

- Molecular Docking: Simulate interactions with biological targets (e.g., acetylcholinesterase for carbamate pesticides). AutoDock Vina or Schrödinger Suite can model binding affinities .

- Molecular Dynamics (MD): Assess stability in aqueous environments by simulating hydrogen bonding with water molecules .

Validate predictions with experimental IR spectra (e.g., N-H stretching at ~3300 cm⁻¹) .

Advanced: What strategies resolve contradictions in reported toxicity data for carbamate derivatives like ethyl N-(methylcarbamoylamino)carbamate?

Methodological Answer:

- Dose-Response Studies: Establish LC₅₀/EC₅₀ values across models (e.g., zebrafish embryos vs. mammalian cell lines) to identify species-specific effects .

- Metabolic Profiling: Use liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify detoxification pathways (e.g., hydrolysis to non-toxic urea derivatives) .

- Statistical Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies, adjusting for variables like exposure duration .

Contradictions may arise from impurities (e.g., residual isocyanates) or solvent artifacts, necessitating purity validation via HPLC-ELSD .

Intermediate: How does the structural configuration of ethyl N-(methylcarbamoylamino)carbamate influence its stability under varying pH and temperature?

Methodological Answer:

- pH-Dependent Hydrolysis: The carbamate group undergoes alkaline hydrolysis (pH > 9) to form methylamine and CO₂. Acidic conditions (pH < 3) protonate the amine, reducing reactivity .

- Thermal Stability: At elevated temperatures (>80°C), intramolecular cyclization may occur, forming oxazolidinone derivatives. Monitor via TGA-DSC .

- Steric Effects: Bulky substituents on the carbamate nitrogen hinder hydrolysis. Compare degradation rates with analogs (e.g., phenyl vs. ethyl carbamates) .

Advanced: What experimental design principles optimize the synthesis and purification of ethyl N-(methylcarbamoylamino)carbamate?

Methodological Answer:

- Factorial Design: Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify optimal conditions. Response Surface Methodology (RSM) refines interactions .

- Purification: Employ recrystallization (ethanol/water mixture) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .

- Quality Control: Track by-products (e.g., urea derivatives) via LC-MS and adjust reaction stoichiometry iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.